molecular formula C6H6N4 B559649 4-Amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1500-85-2

4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559649
CAS No.: 1500-85-2
M. Wt: 134.14 g/mol
InChI Key: PEHVGBZKEYRQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyrimidine ring system, which imparts unique chemical properties and biological activities. It serves as a scaffold for the development of various bioactive molecules, particularly kinase inhibitors, which are crucial in cancer therapy and other medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes starting from readily available precursors. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the pyrrolo[2,3-d]pyrimidine core.

    Final Amination: The 4-chloro derivative is converted to this compound through nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

Industrial production methods often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to scale up the production efficiently .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution and displacement reactions, often facilitated by chlorination or alkylation reagents:

  • Chlorination with Phosphorus Oxychloride (POCl₃):
    Reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine with POCl₃ in toluene at 70–105°C yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is critical for introducing leaving groups for subsequent coupling with amines or alcohols .
    Example: Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ and diisopropylethylamine (DIPEA) achieves 2,4-dichloro derivatives in 41–98% yield, depending on stoichiometry and temperature .
  • Amination/Coupling Reactions:
    The chloro-substituted intermediate reacts with nucleophiles like piperidine derivatives. For instance, coupling 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine forms kinase inhibitors with nanomolar potency .

Condensation and Cyclization

The amino group enables condensation with carbonyl compounds, forming Schiff bases or hydrazides:

  • Hydrazide Formation:
    Reaction with benzaldehyde derivatives under acidic conditions produces (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides. These derivatives exhibit dual kinase (EGFR, VEGFR2) and CDK2 inhibition (IC₅₀: 40–204 nM) .
  • Cyclization with Formamidine Salts:
    In methanol, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene reacts with formamidine acetate and sodium methoxide to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (90.2% yield) .

Functional Group Transformations

  • Vilsmeier–Haack Reaction:
    Treatment with the Vilsmeier reagent (POCl₃/DMF) converts the amino group to a chloro group via intermediate iminium species. This method is used to synthesize 4-chloro-2-dimethylaminomethyleneamino derivatives for further functionalization .
  • Oxidation/Reduction:
    While direct oxidation of the amino group is less common, reduction of nitro or cyano intermediates (e.g., using Raney Ni) can regenerate amino functionalities .

Data Table: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProductsYieldReferences
ChlorinationPOCl₃, DIPEA, toluene, 70–105°C2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine41–98%
AminationPiperidine derivatives, K₂CO₃, DMF, 80°C4-(Piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine75–90%
Hydrazide FormationBenzaldehyde, HCl, ethanol, reflux(E)-N’-Benzylidenebenzohydrazides60–85%
Vilsmeier ChlorinationPOCl₃, DMF, 0–25°C4-Chloro-2-dimethylaminomethyleneamino derivative85%

Mechanistic Insights

  • Selectivity in Substitution: The electron-deficient pyrimidine ring directs electrophilic attacks to the pyrrole nitrogen, while steric effects influence regioselectivity in multi-step reactions .
  • Role of Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps, while aromatic solvents (toluene) improve POCl₃-mediated chlorination efficiency .

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is their role as inhibitors of protein kinases, specifically Protein Kinase B (PKB or Akt). PKB is crucial for regulating cell growth and survival, making it a target in cancer therapy. Research indicates that certain derivatives exhibit high selectivity and potency against PKB:

  • Selectivity and Potency : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown up to 150-fold selectivity for PKB over PKA (Protein Kinase A) with effective inhibition of tumor growth in vivo .
  • Mechanism of Action : These compounds bind to the hinge region of the kinase domain, which is critical for their inhibitory action. Structural modifications have led to enhanced selectivity and bioavailability, making them promising candidates for further development .

Antiviral Activity

Recent studies have identified this compound derivatives as potential antiviral agents:

  • Zika Virus and Dengue Virus : A series of compounds were tested against Zika virus (ZIKV) and dengue virus (DENV), demonstrating significant antiviral activity. For instance, certain derivatives exhibited over 90% protection against DENV in preliminary assays .
  • Mechanistic Insights : The antiviral activity appears to be linked to their ability to inhibit viral replication processes, although the specific molecular targets remain under investigation .

Targeting Malaria

Another notable application is in the treatment of malaria:

  • Calcium-dependent Protein Kinase Inhibitors : Compounds designed based on the pyrrolo[2,3-d]pyrimidine scaffold have been evaluated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives showed promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM , indicating their potential as antimalarial agents .

Therapeutic Potential in Cancer

The ability of these compounds to selectively inhibit kinases involved in cancer pathways positions them as valuable therapeutic agents:

  • In Vivo Efficacy : Studies demonstrated that selected compounds not only inhibited PKB but also modulated biomarkers associated with tumor growth in animal models. This suggests a dual role in both inhibiting cancer cell proliferation and inducing apoptosis .

Data Summary

The following table summarizes key findings regarding the applications of this compound derivatives:

Application AreaTarget/PathwayKey FindingsReference
Protein Kinase InhibitionPKB (Akt)Up to 150-fold selectivity; effective in vivo tumor inhibition
Antiviral ActivityZika Virus, Dengue Virus>90% protection against DENV; IC50 values < 1 μM
Antimalarial ActivityPfCDPK4IC50 values between 0.210 - 0.530 μM

Mechanism of Action

The primary mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of protein kinase B (PKB or Akt). This kinase plays a crucial role in cell proliferation and survival by phosphorylating various substrates involved in these processes. The compound binds to the ATP-binding site of PKB, thereby preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives

Uniqueness

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is unique due to its amino group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing a wide range of bioactive molecules with potential therapeutic applications .

Biological Activity

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various protein kinases. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its role as an inhibitor of protein kinases, particularly the protein kinase B (Akt) pathway. This pathway is crucial for regulating cell growth, survival, and metabolism, making it a target for cancer therapy. The compound has been shown to exhibit ATP-competitive inhibition with high selectivity for PKB over related kinases such as PKA. For instance, one study reported that certain derivatives displayed up to 150-fold selectivity for PKB compared to PKA, highlighting their potential in cancer treatment by modulating signaling pathways associated with tumor growth and survival .

Anticancer Activity

Research has demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines. For example, a study found that these compounds significantly inhibited human tumor xenografts in nude mice at well-tolerated doses. The mechanism involves the modulation of biomarkers in the PI3K−PKB−mTOR signaling pathway, which is often dysregulated in cancers such as prostate and breast cancer .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity for PKB
Compound 1A549 (Lung)0.058High
Compound 2MDA-MB-231 (Breast)0.035Moderate
Compound 3HeLa (Cervical)0.021High

Antimalarial Activity

In addition to its anticancer properties, this compound has been explored for its potential as an antimalarial agent. Specifically, derivatives of this compound have been designed to target Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4 and PfCDPK1). In vitro studies indicated promising inhibitory activity against these kinases with IC50 values ranging from 0.210 to 0.589 μM , suggesting that these compounds could serve as effective antimalarial therapies .

Table 2: Inhibitory Activity Against PfCDPK Kinases

CompoundKinase TargetIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in substituents at key positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter potency and selectivity. For instance, the introduction of different alkyl or aryl groups has been shown to enhance selectivity for PKB while maintaining low toxicity profiles .

Case Studies

  • In Vivo Antitumor Efficacy : A study evaluated the efficacy of a specific derivative in a mouse model bearing human tumor xenografts. The results indicated a marked reduction in tumor size following treatment with the compound compared to control groups .
  • Antimalarial Efficacy : Another case study focused on the synthesis and testing of pyrrolo[2,3-d]pyrimidine derivatives against malaria parasites. The results demonstrated significant inhibition of parasite growth in vitro and highlighted the potential for further development into therapeutic agents against malaria .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, and how can purity be optimized?

Methodology :

  • Multi-step synthesis : Common routes involve cyclization of intermediates such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by chlorination and amination. For example, 4-chloro analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) are synthesized via nucleophilic aromatic substitution or Suzuki coupling using palladium catalysts and polar solvents like DMSO or THF .
  • Purity optimization : Use column chromatography (silica gel, gradient elution with CHCl₃/MeOH) and recrystallization from ethanol or DMF. Confirm purity via HPLC (>95%) and HRMS (high-resolution mass spectrometry) to match calculated and observed molecular weights .

Q. Safety and Handling Protocols

Q. Q2. What safety precautions are critical when handling this compound?

Methodology :

  • Hazard classification : Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation .
  • Waste disposal : Follow regional regulations for organic toxic solids. Neutralize residues with dilute HCl before disposal. Contaminated containers must be decontaminated with ethanol .

Q. Structural Characterization Techniques

Q. Q3. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

Methodology :

  • 1H/13C NMR : Assign protons and carbons in DMSO-d₆. Key signals include aromatic protons (δ 6.3–8.0 ppm) and NH₂ groups (δ 5.8–6.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry : HRMS-ESI provides exact mass (e.g., [M+H]+ for C₆H₆N₅: 136.0767). Confirm molecular formulas with <2 ppm error .

Q. Advanced: Kinase Inhibition Mechanisms

Q. Q4. How does this compound scaffold interact with tyrosine kinases like FAK or EGFR?

Methodology :

  • Binding mode analysis : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding with hinge regions (e.g., FAK’s Glu430 and Met499). The pyrrolo-pyrimidine core mimics ATP’s adenine, while C4 substituents enhance selectivity .
  • Enzyme assays : Measure IC₅₀ via fluorescence polarization (FP) or ADP-Glo™ kinase assays. For example, derivatives show IC₅₀ values <100 nM against FAK and EGFR .

Q. Advanced: Structure-Activity Relationship (SAR) Optimization

Q. Q5. What substituents at the C4 and C5 positions enhance antitumor activity?

Methodology :

  • C4 modifications : Introduce arylamine groups (e.g., 4-chlorophenyl) to improve hydrophobic interactions. Bromine or fluorine at C5 increases electronegativity, enhancing binding to kinase catalytic pockets .
  • In vitro testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Derivatives with 2,5-dimethoxybenzyl groups show EC₅₀ values <1 µM .

Q. Advanced: In Vivo Efficacy and Pharmacokinetics

Q. Q6. What strategies improve the bioavailability of this compound derivatives in preclinical models?

Methodology :

  • Prodrug design : Convert amino groups to phosphate esters (e.g., hydrogen sulfate salts) for enhanced solubility. Monitor plasma stability using LC-MS/MS .
  • Pharmacokinetic profiling : Administer IV/orally to rodents; calculate AUC, t₁/₂, and Cmax. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can reduce metabolic clearance .

Q. Troubleshooting Contradictory Bioactivity Data

Q. Q7. How to resolve discrepancies in kinase inhibition data across studies?

Methodology :

  • Assay standardization : Control ATP concentrations (e.g., 10 µM) and use recombinant kinases (vs. cell lysates) to minimize variability .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., CDK2 or VEGFR2 inhibition) .

Q. Scaling-Up Synthesis for In Vivo Studies

Q. Q8. How to scale synthesis while maintaining yield and purity?

Methodology :

  • Flow chemistry : Optimize Suzuki coupling in continuous flow reactors (residence time: 30 min, 80°C) to improve reproducibility. Use immobilized Pd catalysts for easy recovery .
  • Process analytics : Implement in-line FTIR to monitor reaction progress. Final purification via preparative HPLC (C18 column, acetonitrile/water) ensures batch consistency .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHVGBZKEYRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164447
Record name 7-Deazaadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-85-2
Record name 7-Deazaadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1500-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Deazaadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deazaadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-7H-pyrrolo[2,3-d]pyrimidine
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.